2,3-bisphospho-D-glycerate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Modulating Oxygen Affinity of Hemoglobin

One of the primary functions of 2,3-BPG is its ability to regulate the affinity of hemoglobin for oxygen. Hemoglobin, the protein responsible for transporting oxygen in RBCs, has a higher affinity for oxygen in the lungs where oxygen concentration is high. However, in tissues where oxygen is needed for cellular respiration, 2,3-BPG comes into play. By binding to deoxygenated hemoglobin, it induces a conformational change that reduces hemoglobin's affinity for oxygen, facilitating its release at sites with lower oxygen tension. This process, known as the Bohr effect, is essential for efficient oxygen delivery to tissues. Source: Wikipedia - 2,3-Bisphosphoglyceric acid:

Understanding Physiological Adaptations

Researchers study 2,3-BPG levels in red blood cells to understand how the body adapts to various physiological conditions. For instance, individuals living at high altitudes experience lower oxygen availability. Studies have shown that their red blood cells have higher levels of 2,3-BPG compared to those living at sea level. This adaptation helps to compensate for the reduced oxygen pressure and ensures proper oxygen delivery to tissues. Source: Human Metabolome Database - 2,3-Bisphosphoglycerate:

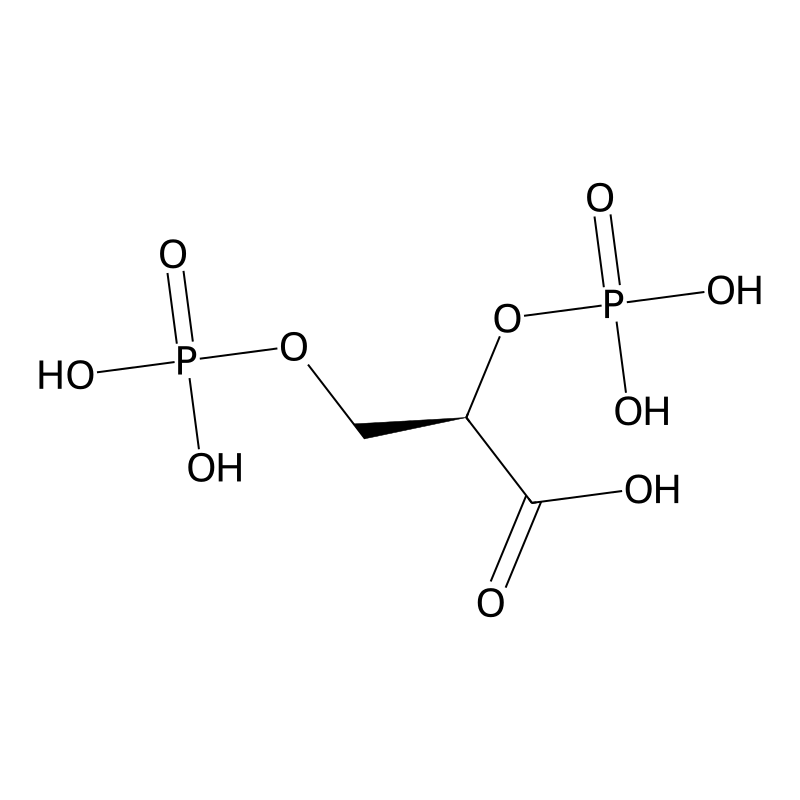

2,3-bisphospho-D-glycerate is a crucial three-carbon compound that plays a significant role in human physiology, particularly in the regulation of oxygen transport by hemoglobin. It is an isomer of 1,3-bisphosphoglycerate and is primarily found in red blood cells at concentrations comparable to hemoglobin. Its chemical formula is , and it is also known by other names such as 2,3-diphosphoglycerate. The compound's structure features two phosphate groups attached to the second and third carbon atoms of glycerate, which are vital for its biochemical functions .

The primary reactions involving 2,3-bisphospho-D-glycerate include its synthesis from 1,3-bisphosphoglycerate and its subsequent hydrolysis. The enzyme bisphosphoglycerate mutase catalyzes the conversion of 1,3-bisphosphoglycerate to 2,3-bisphospho-D-glycerate. This reaction involves the transfer of a phosphate group from the first carbon to the second carbon of the glycerate backbone:

Subsequently, 2,3-bisphospho-D-glycerate can be dephosphorylated by bisphosphoglycerate phosphatase to produce 3-phospho-D-glycerate and inorganic phosphate:

This reaction is crucial for regulating metabolic pathways like glycolysis and gluconeogenesis .

2,3-bisphospho-D-glycerate acts primarily as an allosteric effector for hemoglobin. It binds preferentially to deoxygenated hemoglobin (the T state), stabilizing this conformation and thereby reducing hemoglobin's affinity for oxygen. This mechanism facilitates the release of oxygen in tissues with high metabolic activity where it is most needed. The binding occurs due to specific interactions with amino acid residues in the beta subunits of hemoglobin, forming salt bridges that enhance oxygen delivery .

The synthesis of 2,3-bisphospho-D-glycerate occurs via the glycolytic pathway. It can be generated from 1,3-bisphosphoglycerate through the action of bisphosphoglycerate mutase. This process requires one ATP molecule and involves a rearrangement of phosphate groups within the molecule. Additionally, it can be produced through various synthetic methods in laboratory settings that involve phosphorylating glyceric acid derivatives .

In biological research and medicine, 2,3-bisphospho-D-glycerate is significant for understanding oxygen transport dynamics in blood. Its manipulation can have therapeutic implications in conditions like anemia or hypoxia where oxygen delivery is compromised. Moreover, it serves as a model compound in studies related to enzymatic activity and allosteric regulation in proteins .

Research has shown that 2,3-bisphospho-D-glycerate interacts with several proteins beyond hemoglobin. For instance, it acts as a cofactor for bisphosphoglycerate mutase and influences other enzymes involved in nucleotide metabolism. Studies indicate that variations in its concentration can affect enzyme kinetics and substrate binding affinities . These interactions are critical for maintaining cellular energy balance and metabolic homeostasis.

Several compounds share structural similarities with 2,3-bisphospho-D-glycerate. Notable examples include:

- 1,3-bisphospho-D-glycerate: An intermediate in glycolysis that differs by having its phosphate groups on different carbons.

- Glycerol-3-phosphate: A metabolite involved in lipid synthesis and energy metabolism.

- Fructose-2,6-bisphosphate: A potent regulator of glycolysis and gluconeogenesis but operates through different mechanisms.

Comparison TableCompound Structural Features Primary Function 2,3-bisphospho-D-glycerate Two phosphate groups on C2 and C3 Allosteric regulation of hemoglobin 1,3-bisphospho-D-glycerate Phosphate groups on C1 and C3 Glycolytic intermediate Glycerol-3-phosphate Single phosphate group on C1 Energy metabolism and lipid synthesis Fructose-2,6-bisphosphate Two phosphate groups on fructose Regulation of glycolysis/gluconeogenesis

| Compound | Structural Features | Primary Function |

|---|---|---|

| 2,3-bisphospho-D-glycerate | Two phosphate groups on C2 and C3 | Allosteric regulation of hemoglobin |

| 1,3-bisphospho-D-glycerate | Phosphate groups on C1 and C3 | Glycolytic intermediate |

| Glycerol-3-phosphate | Single phosphate group on C1 | Energy metabolism and lipid synthesis |

| Fructose-2,6-bisphosphate | Two phosphate groups on fructose | Regulation of glycolysis/gluconeogenesis |

The uniqueness of 2,3-bisphospho-D-glycerate lies in its specific role as an allosteric modulator of hemoglobin's oxygen affinity, distinguishing it from other glycolytic intermediates that serve different metabolic functions .

Physical Description

XLogP3

Other CAS

Wikipedia

2,3-diphosphoglyceric acid